(E)-2-(2-Oxoindolin-3-ylidene)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-oxo-1H-indol-3-ylidene)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSUPMWMHFXGHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC#N)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10785871 | |
| Record name | (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10785871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40313-84-6 | |
| Record name | (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10785871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for E 2 2 Oxoindolin 3 Ylidene Acetonitrile and Analogues
Classical and Modified Condensation Reactions
Condensation reactions represent the most fundamental and widely utilized approach for synthesizing the title compound. These methods involve the reaction of a carbonyl group with an active methylene (B1212753) compound, leading to a new double bond.
The Knoevenagel condensation is a cornerstone in the synthesis of 2-(2-oxoindolin-3-ylidene)acetonitrile (B11824532) and its derivatives. rasayanjournal.co.in This reaction involves the nucleophilic addition of an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, to the C3-carbonyl group of isatin (B1672199), followed by a dehydration step to yield the final product. rasayanjournal.co.inresearchgate.net The versatility of this reaction allows for the use of various substituted isatins to produce a diverse library of analogues. scispace.com
The choice of catalyst and solvent system is critical and has been extensively studied to optimize reaction times and yields. Traditional methods often employ basic catalysts like piperidine (B6355638) or triethylamine (B128534) in organic solvents such as ethanol (B145695) or methanol (B129727). scispace.comrsc.org However, a range of other catalysts, including molecular iodine and Lewis acids, have also proven effective. researchgate.netrsc.org For instance, molecular iodine has been demonstrated to be a powerful, non-toxic catalyst for this transformation, providing excellent yields with operational simplicity. researchgate.netrsc.org
The exocyclic double bond formed during the Knoevenagel condensation can result in either (E) or (Z) diastereomers. For many applications, control over this stereochemistry is crucial. In the synthesis of 2-(2-oxoindolin-3-ylidene)acetonitrile and its analogues, the (E)-isomer is often the thermodynamically more stable and, therefore, the major product. ias.ac.in
Studies have shown that reaction conditions can influence the diastereomeric ratio. For example, in the synthesis of a related thiazole-containing analogue, the use of perchloric acid as a catalyst in a green solvent led to the formation of the (E)-isomer as the major product with 96% diastereoselectivity, with the (Z)-isomer constituting only a minor fraction. ias.ac.in The structure of the (E)-isomer has been unambiguously confirmed in several studies through single-crystal X-ray diffraction analysis. mdpi.comresearchgate.net The preference for the (E) configuration is generally attributed to the lower steric hindrance compared to the (Z) isomer, where the larger substituents would be in a less favorable cis-orientation.
In line with the principles of green chemistry, significant efforts have been directed toward developing more environmentally benign methods for the Knoevenagel condensation of isatins. These approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption.
Key green methodologies include:
Aqueous Media: Performing the reaction in water, often with the aid of a catalyst, eliminates the need for volatile organic solvents. Sulfonic acid-functionalized silica (B1680970) (SBA-Pr-SO3H) has been used as an efficient and recyclable heterogeneous catalyst for this reaction in an aqueous medium, providing excellent yields in short reaction times. scispace.comeurjchem.comresearchgate.net
Ultrasound and Microwave Irradiation: The use of ultrasound rasayanjournal.co.innih.gov or microwave irradiation nih.govunito.it can dramatically accelerate the reaction, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating. bhu.ac.inmdpi.com An ultrasound-assisted protocol in ethanol has been shown to produce target compounds in 80-96% yields within 10-15 minutes at room temperature. rasayanjournal.co.in
Solvent-Free Conditions: Mechanochemical methods, such as grinding the reactants together at room temperature, sometimes with a catalytic amount of water, provide a solvent-free alternative that is both simple and efficient. researchgate.netuevora.pt
Electrosynthesis: Electro-organic methods offer a clean and efficient alternative, using electricity to drive the reaction. niscpr.res.in An electrochemical approach using molecular iodine as a promoter has been developed for the green synthesis of these compounds, featuring high atom economy and easy product isolation. rsc.orgrsc.org
The Erlenmeyer–Plöchl reaction, classically defined, is a synthesis of α-amino acids starting from N-acylglycines, which cyclize to form an azlactone (an oxazolone). wikipedia.org This azlactone intermediate then undergoes a base-catalyzed condensation with a carbonyl compound. wikipedia.org
While a direct Erlenmeyer–Plöchl reaction is not the standard route to synthesize (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile, the core chemical principle—the condensation of a carbonyl group with a compound containing an active methylene group—is analogous to the Knoevenagel reaction discussed previously. In this context, isatin provides the electrophilic carbonyl center, and a reagent like 2-cyanoacetamide (B1669375) or another active methylene compound acts as the nucleophile. The key difference is the nature of the reactants; the Erlenmeyer–Plöchl synthesis is specifically tailored for producing amino acid precursors from azlactones, whereas the synthesis of the title compound relies on the direct condensation of isatin itself. wikipedia.org
Knoevenagel Condensation Routes utilizing Isatin
Advanced and Multicomponent Synthetic Strategies
Modern synthetic chemistry emphasizes efficiency, atom economy, and the rapid generation of molecular complexity. One-pot and multicomponent reactions are at the forefront of these efforts.
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency and resource conservation. Several such procedures have been developed for this compound analogues.
One notable one-pot approach involves a base-assisted aldol (B89426) reaction of ortho-nitroacetophenones with aldehydes, followed by hydrocyanation. mdpi.comnih.govexlibrisgroup.com This sequence triggers an unusual reductive cyclization to form the 2-(3-oxoindolin-2-ylidene)acetonitrile core structure in a single, streamlined operation, bypassing the need to pre-synthesize the isatin ring. mdpi.comresearchgate.net
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are particularly powerful. uevora.pt While many MCRs involving isatin and malononitrile lead to more complex spirooxindole structures, they are initiated by the Knoevenagel condensation that forms the this compound intermediate. nih.govscispace.comresearchgate.net For instance, the three-component reaction of isatin, malononitrile, and a 1,3-dicarbonyl compound can be catalyzed by a Lewis acid or conducted under electrochemical conditions to produce spirooxindoles. nih.govresearchgate.net Another one-pot method for synthesizing related analogues involves the in situ formation of an imidoyl chloride from isatin, which then condenses with an azahetarylacetonitrile. nih.gov
Oxidative Cyclization Methods
A facile and highly efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles involves the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. nih.govacs.orgsemanticscholar.org This transformation proceeds through a base-assisted intramolecular nucleophilic cyclization followed by oxidation of the resulting aniline (B41778) moiety. nih.govacs.orgsemanticscholar.org Dimethyl sulfoxide (B87167) (DMSO) often serves a dual role as both the solvent and the oxidant in this process. nih.govacs.org
The reaction is typically carried out by stirring the 4-(2-aminophenyl)-4-oxobutyronitrile substrate with a base, such as potassium hydroxide (B78521) (KOH), in DMSO at room temperature. nih.govsemanticscholar.org This approach has been shown to be effective for primary aniline derivatives. nih.govacs.org The use of this method has led to improved yields and a broader scope for the synthesis of these compounds compared to previous techniques. nih.govacs.org For instance, the synthesis of various (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles has been successfully achieved with good yields.
Table 1: Examples of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles Synthesized via Oxidative Cyclization nih.govacs.org
| Product | Starting Material | Yield |
| (E)-2-(p-tolyl)acetonitrile | 4-(2-aminophenyl)-4-oxo-2-(p-tolyl)butanenitrile | - |
| (E)-2-(4-Ethylphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 4-(2-aminophenyl)-2-(4-ethylphenyl)-4-oxobutanenitrile | - |
Note: Specific yield percentages were not provided in the snippets for direct comparison.
Reactions Involving Appel's Salt
An unconventional route to this compound involves the use of 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt. mdpi.comsemanticscholar.orgmdpi.com This reagent is a versatile building block in heterocyclic chemistry. mdpi.com The reaction was initially aimed at producing 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles. mdpi.comresearchgate.net
The process begins with the condensation of indolin-2-one derivatives with Appel's salt in a solvent like dichloromethane (B109758) at room temperature, which yields (Z)-3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-ones in excellent yields (85-99%). mdpi.comsemanticscholar.org In a subsequent step, these dithiazole intermediates are treated with a nucleophile, such as supported triphenylphosphine. semanticscholar.org Unexpectedly, this step leads to the direct conversion into 2-(2-oxoindolin-3-ylidene)acetonitriles, rather than the anticipated mercapto derivatives. semanticscholar.org This dithiazole ring-opening reaction provides a novel synthetic pathway to the target compounds, yielding modest to good yields (27-82%). mdpi.comsemanticscholar.org
Table 2: Synthesis of 2-(2-Oxoindolin-3-ylidene)acetonitrile Derivatives via Appel's Salt Intermediate mdpi.com
| Product | Yield (%) | Melting Point (°C) |
| 2-(2-Oxoindolin-3-ylidene)acetonitrile | 88 | 173–175 |
| 2-(5-Chloro-2-oxoindolin-3-ylidene)acetonitrile | 27 | 241–243 |
| 2-(5-Nitro-2-oxoindolin-3-ylidene)acetonitrile | 56 | >300 |
Tosylhydrazine-Promoted Reductive Cyclization Pathways
Tosylhydrazine has been utilized as a metal-free reducing agent in the synthesis of complex oxindole (B195798) derivatives. beilstein-journals.orgnih.gov One notable application is in a tandem reaction sequence involving the reduction of a carbon-carbon double bond followed by cyclization. beilstein-journals.orgnih.gov Specifically, an efficient method has been developed for the synthesis of dispirocyclopentanebisoxindole derivatives starting from 3-phenacylideneoxindoles. beilstein-journals.orgnih.gov
In this one-pot process, tosylhydrazine mediates the conjugate reduction of one molecule of a 3-phenacylideneoxindole to form a 3-phenacylindolinone intermediate. beilstein-journals.orgnih.gov This intermediate then undergoes a base-catalyzed sequential Michael addition and intramolecular aldol condensation with a second molecule of the starting 3-phenacylideneoxindole. beilstein-journals.orgnih.gov While this specific pathway leads to a dimeric spiro-fused product rather than the simple this compound, it demonstrates the utility of tosylhydrazine in promoting reductive cyclization cascades for the construction of complex molecular architectures based on the oxindole core. beilstein-journals.orgnih.govresearchgate.net
Furthermore, a highly efficient one-pot synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles has been developed that involves a base-assisted aldol reaction of ortho-nitroacetophenones, followed by hydrocyanation, which triggers an unusual reductive cyclization. researchgate.netmdpi.comnih.govexlibrisgroup.com This cascade transformation provides an expeditious route to the target compounds. researchgate.netnih.gov
Ultrasound-Assisted Synthesis
Ultrasound irradiation has emerged as a green and efficient tool in organic synthesis, often leading to significantly enhanced reaction rates, higher yields, and milder reaction conditions. rasayanjournal.co.insciensage.inforesearchgate.netbohrium.com This technique has been successfully applied to the synthesis of analogues of this compound.
Specifically, a green methodology for the synthesis of 2-(2-oxoindolin-3-ylidene)malononitrile (B1295559) analogues has been developed using ultrasonic irradiation. rasayanjournal.co.in The method involves the Knoevenagel condensation of various isatins with malononitrile in ethanol at ambient temperature. rasayanjournal.co.in This ultrasound-assisted approach provides the desired products in excellent yields (80% to 96%) within very short reaction times (10 to 15 minutes) and without the need for a catalyst. rasayanjournal.co.in The benefits of this method include a simple workup procedure, the avoidance of column chromatography, and the use of an environmentally friendly solvent. rasayanjournal.co.in Although this example focuses on the malononitrile derivative, the principle highlights the potential of ultrasound assistance to significantly improve the synthesis of this compound itself.
Optimization of Reaction Conditions and Catalyst Systems
The optimization of reaction conditions is crucial for developing efficient and high-yielding synthetic protocols. For the synthesis of this compound and its analogues, various parameters have been systematically investigated.
In a one-pot synthesis starting from 2'-nitroacetophenone (B117912) and various aldehydes, several factors were optimized to maximize the yield of the final product. mdpi.comnih.gov The reaction involves a base-assisted aldol reaction, hydrocyanation, and a reductive cyclization. mdpi.com Key optimized parameters include the choice of acid for the cyclization step and the amount of reagents.
Table 3: Optimization of One-Pot Synthesis of (E)-2-(4-methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile (2aa) researchgate.netmdpi.com
| Entry | Acid (mmol) | KCN (mmol) | H₂O (mg) | Yield (%) |
| 1 | AcOH (1.25) | 1.25 | 65 | 70 |
| 2 | AcOH (1.25) | 1.5 | 78 | 85 |
| 3 | AcOH (2.5) | 2.0 | 130 | 95 |
| 4 | AcOH (1.25) | 2.5 | 163 | 91 |
| 5 | H₃PO₄ (1.25) | 2.0 | 130 | 0 |
| 6 | HCOOH (1.25) | 2.0 | 130 | 75 |
| 7 | HCOOH (2.5) | 2.0 | 130 | 85 |
Reaction conditions: 2'-nitroacetophenone (1 mmol), p-anisaldehyde (1 mmol), KCN, H₂O, and acid in MeOH (1 mL), reflux. researchgate.netmdpi.com
The results indicated that using 2.0 equivalents of potassium cyanide and 2.5 equivalents of acetic acid in methanol provided the highest yield (95%). researchgate.net Substituting acetic acid with a strong mineral acid like phosphoric acid completely inhibited the reaction, while using formic acid resulted in lower yields compared to acetic acid. researchgate.net
For the ultrasound-assisted synthesis of 2-(2-oxoindolin-3-ylidene)malononitrile analogues, optimization studies were also performed. rasayanjournal.co.in The reaction between isatins and malononitrile was tested with various catalysts (Na₂CO₃, TEA, NaOH, NaHCO₃) under both conventional heating and ultrasound irradiation. rasayanjournal.co.in It was found that the catalyst-free reaction in ethanol under ultrasonic irradiation provided the highest yields in the shortest time. rasayanjournal.co.in
Chemical Transformations and Derivatization Strategies of E 2 2 Oxoindolin 3 Ylidene Acetonitrile
Reactivity of the Exocyclic Double Bond
The exocyclic double bond in (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile is electron-deficient due to the conjugation with both the oxindole (B195798) carbonyl group and the electron-withdrawing nitrile group. This electronic characteristic makes it a prime site for various chemical reactions, most notably nucleophilic additions and cycloadditions.
Nucleophilic Addition Reactions
The polarized nature of the exocyclic double bond renders the β-carbon atom highly electrophilic and susceptible to conjugate nucleophilic attack. This reactivity is characteristic of a Michael acceptor, allowing for the formation of a new carbon-carbon or carbon-heteroatom bond. masterorganicchemistry.com A wide array of nucleophiles can add to this position, leading to a variety of substituted oxindole derivatives.
The general mechanism involves the attack of a nucleophile on the β-carbon of the double bond, which results in the formation of an enolate intermediate. This intermediate is then protonated to yield the final adduct. The reaction is a powerful tool for introducing complexity to the oxindole core. While the synthesis of the parent compound can itself proceed through a Michael-type addition of cyanide to a chalcone (B49325) precursor mdpi.comnih.gov, the resulting this compound is also a valuable Michael acceptor for further derivatization. For instance, related isatylidene-malononitriles readily undergo vinylogous Michael additions with donors like nitroalkylideneoxindoles, a reaction catalyzed by bases such as DABCO, to produce complex dispiro-bisoxindoles with high stereoselectivity. ias.ac.in
Cycloaddition Chemistry for Spirooxindole Formation
The electron-deficient exocyclic double bond of this compound and its derivatives serves as an excellent dipolarophile in cycloaddition reactions, providing a robust strategy for the synthesis of spirooxindoles. Spirooxindoles are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules.
Particularly prevalent is the [3+2] cycloaddition reaction with various 1,3-dipoles. The reaction with azomethine ylides, often generated in situ from the condensation of an isatin (B1672199) and an α-amino acid (like sarcosine (B1681465) or proline), leads to the formation of highly functionalized spiro-pyrrolidinyl-oxindoles. semanticscholar.org These multicomponent reactions are highly stereoselective, capable of generating multiple stereocenters, including a spirocyclic quaternary carbon at the C3 position of the oxindole ring, in a single step.
The reaction conditions, including the choice of solvent and temperature, can be optimized to achieve excellent yields and control the regioselectivity and stereoselectivity of the cycloadducts. semanticscholar.org
Table 1: Examples of [3+2] Cycloaddition Reactions for Spirooxindole Synthesis
| Dipolarophile (Isatylidene Derivative) | 1,3-Dipole Source | Product (Spirooxindole Type) | Reference |
|---|---|---|---|
| Isatin + Chalcone | Isatin + L-proline | Pyrrolizidine Spirooxindole | semanticscholar.org |
| Isatin + Chalcone | Isatin + Sarcosine | N-methyl Pyrrolidine Spirooxindole | semanticscholar.org |
| (E)-methyl 2-(2-oxoindolin-3-ylidene)acetate | C-carbamoyl aldonitrones | 5-Spiroisoxazolidine | researchgate.net |
Functionalization of the Indolin-2-one Ring System
The indolin-2-one core of the molecule offers multiple sites for further chemical modification, including the nitrogen atom of the lactam and the aromatic benzene (B151609) ring.
Substitutions at the Nitrogen (N1) Position
The nitrogen atom (N1) of the indolin-2-one ring is a nucleophilic site that can be readily functionalized, most commonly through alkylation or arylation. The hydrogen atom on the nitrogen is acidic and can be removed by a suitable base to form an anion, which then reacts with an electrophile.
However, direct synthesis of N-substituted derivatives can sometimes be challenging. An effective strategy involves the in situ alkylation of the pre-formed this compound. This method takes advantage of a one-pot oxidative cyclization of ortho-aminochalcones, which, when combined with an alkylating agent, provides an efficient route to N-alkylated derivatives. This approach avoids issues encountered during direct cyclization of N-substituted precursors, such as undesired hydrolytic cleavage of the cyano group.
Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene Ring
The benzene ring of the indolin-2-one system can theoretically undergo electrophilic aromatic substitution (EAS). However, the reactivity of the ring is significantly influenced by the substituents it bears. The amide carbonyl group and the exocyclic ylidene moiety are both electron-withdrawing groups. lkouniv.ac.in Consequently, they deactivate the aromatic ring towards electrophilic attack, making such reactions more difficult to achieve compared to unsubstituted benzene. lkouniv.ac.inlibretexts.org
According to the principles of electrophilic aromatic substitution, these deactivating groups direct incoming electrophiles to the meta positions relative to the C3a-C7a bond, which correspond to the C5 and C7 positions of the oxindole ring. lkouniv.ac.in Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using X₂/FeX₃). masterorganicchemistry.comlibretexts.orgyoutube.com
In practice, functional groups are most often introduced onto the aromatic ring by using appropriately substituted starting materials (e.g., 5-chloro-isatin, 5-fluoro-isatin) during the synthesis of the main scaffold, rather than by direct substitution on the final this compound molecule. mdpi.comresearchgate.net This synthetic strategy circumvents the potential challenges associated with the deactivated nature of the aromatic ring in the final product.
Modifications and Reactions Involving the Acetonitrile (B52724) Moiety
The acetonitrile group provides additional opportunities for chemical transformation. This includes reactions at the nitrile carbon itself and reactions involving the α-carbon.
One significant modification involves the hydrolysis of the nitrile group (-C≡N). This reaction can be performed under either acidic or basic conditions to yield different products. libretexts.orgbyjus.com
Acidic Hydrolysis: Heating the compound under reflux with a dilute acid, such as hydrochloric acid, typically converts the nitrile group first into an amide and then into a carboxylic acid. libretexts.org
Alkaline Hydrolysis: Refluxing with an aqueous base, like sodium hydroxide (B78521), initially forms the salt of the carboxylic acid. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.orgresearchgate.net
Furthermore, the carbon atom alpha to the nitrile group can be involved in reactions. For instance, novel derivatives such as 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles have been synthesized. These compounds are prepared via the ring-opening of (Z)-3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-one intermediates, which are formed from the reaction of C5-substituted 2-oxindoles with Appel's salt. semanticscholar.orgresearchgate.net This demonstrates that the exocyclic carbon can support both a nitrile and a sulfur-containing group. researchgate.net The general reactivity of nitriles also includes reactions of the corresponding carbanion, formed by deprotonation of the α-carbon, with various electrophiles, although this is more challenging for α,β-unsaturated nitriles. byjus.comnih.govgoogle.com
Conversion of the Nitrile Group
The nitrile moiety of this compound is a key functional group that can be transformed into other valuable functionalities, significantly broadening the synthetic utility of the parent molecule. The primary conversions include hydrolysis to amides and carboxylic acids, and cycloaddition reactions to form nitrogen-rich heterocycles like tetrazoles.
Hydrolysis of the nitrile can be achieved under either acidic or basic conditions. libretexts.org This process typically occurs in two stages: initial hydration to form an amide intermediate, followed by further hydrolysis to the carboxylic acid. libretexts.orgchemistrysteps.com
Acid-Catalyzed Hydrolysis : Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid, protonates the nitrogen atom, which increases the electrophilicity of the nitrile carbon. chemistrysteps.comlibretexts.org This activation facilitates nucleophilic attack by water, leading first to an amide and subsequently to the corresponding carboxylic acid, (E)-2-(2-oxoindolin-3-ylidene)acetic acid, along with an ammonium (B1175870) salt. libretexts.org
Base-Catalyzed Hydrolysis : Alternatively, heating the nitrile with an aqueous alkali solution, like sodium hydroxide, results in the formation of a carboxylate salt. libretexts.orgchemistrysteps.com The reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org In some cases, the reaction can be controlled to stop at the amide stage, (E)-2-(2-oxoindolin-3-ylidene)acetamide. libretexts.orglumenlearning.com
Another significant transformation of the nitrile group is its conversion into a tetrazole ring. Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. nih.gov The synthesis involves a [3+2] cycloaddition reaction between the nitrile and an azide (B81097), typically sodium azide. nih.gov This reaction can be catalyzed by various agents and often requires specific conditions to overcome the high activation energy. nih.govresearchgate.net The resulting product is (E)-2-(2-oxoindolin-3-ylidene)-1-(1H-tetrazol-5-yl)ethane, which incorporates the bioisosteric tetrazole moiety while retaining the core oxoindole structure.
Formation of Hybrid Heterocyclic Systems
The this compound scaffold is an excellent starting point for the synthesis of complex hybrid molecules where the oxoindole core is fused or linked to other heterocyclic systems. These strategies leverage the reactivity of the oxoindole nucleus, particularly at the C3 position, often starting from its precursor, isatin.
Thiazole-Oxoindole Conjugates
The integration of a thiazole (B1198619) ring with the oxoindole scaffold has led to the development of novel molecular hybrids. nih.gov A common synthetic route to these conjugates is the Hantzsch thiazole synthesis. nih.gov This process typically begins with the condensation of an isatin derivative with thiosemicarbazide (B42300) in refluxing ethanol (B145695) under acidic catalysis to form a thiosemicarbazone intermediate. nih.gov Subsequent reaction of this intermediate with an α-haloketone, such as ethyl bromopyruvate, in refluxing ethanol leads to the formation of the thiazole ring, yielding a thiazole-oxoindole conjugate. nih.gov These compounds merge the structural features of both heterocyclic systems, a strategy often employed in medicinal chemistry to create molecules with enhanced biological properties. nih.govresearchgate.net
| Reactants | Intermediate | Reagents for Cyclization | Product Type | Reference |
| Isatin, Thiosemicarbazide | Isatin-3-thiosemicarbazone | Ethyl bromopyruvate, Ethanol | Thiazole-Oxoindole Conjugate | nih.gov |
Hydrazinecarbothioamide Derivatives
Hydrazinecarbothioamide (thiosemicarbazone) derivatives of oxoindole are readily synthesized and serve as important intermediates for further heterocyclic constructions. The synthesis involves a straightforward condensation reaction. nih.gov Typically, an appropriately substituted isatin is reacted with thiosemicarbazide in a suitable solvent like ethanol, often with a few drops of glacial acetic acid to catalyze the reaction. nih.gov The mixture is heated under reflux, and upon cooling, the desired 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide derivative precipitates and can be isolated in high yield. nih.gov These derivatives are noted for their nearly planar molecular structure. nih.gov
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| 5-Iodo-isatin | Thiosemicarbazide | Ethanol, Acetic Acid (cat.), Reflux | 2-(5-Iodo-2-oxoindolin-3-ylidene)-hydrazinecarbothioamide | 98% | nih.gov |
1,2,3-Triazole-Oxoindole Hybrids
The construction of 1,2,3-triazole-oxoindole hybrids is a prominent example of applying click chemistry to the derivatization of the oxoindole scaffold. mdpi.com A key strategy involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The synthesis begins by preparing the necessary building blocks: an azide-functionalized isatin and a terminal alkyne. mdpi.com The isatin nitrogen is typically alkylated with a dihaloalkane (e.g., 1,2-dibromoethane), followed by substitution with sodium azide to produce an azido-isatin synthon. mdpi.com This azide is then reacted with a chosen alkyne in the presence of a copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, which generates the active copper(I) catalyst in situ. mdpi.com This reaction regioselectively yields the 1,4-disubstituted 1,2,3-triazole-oxoindole hybrid. mdpi.com
| Step | Description | Typical Reagents | Reference |
| 1 | Preparation of Azide Synthon | Isatin, 1,2-Dibromoethane, Sodium Azide | mdpi.com |
| 2 | Azide-Alkyne Cycloaddition | Azido-isatin, Terminal Alkyne, CuSO₄·5H₂O, Sodium Ascorbate | mdpi.comarkat-usa.org |
Bis-oxindole Architectures
Bis-oxindole frameworks, particularly those with a spirocyclic linkage at the C3 position, are of significant interest. Domino cycloaddition reactions provide an elegant method for their construction. rsc.org In one such approach, an activated oxoindole derivative, such as 2-(2-oxoindolin-3-ylidene)acetate, reacts with an N-benzylbenzimidazolium salt in the presence of a base like triethylamine (B128534). rsc.org The reaction involves the in situ generation of an azomethine ylide from the benzimidazolium salt, which then participates in a cycloaddition with two molecules of the oxoindole derivative. rsc.org This process leads to the formation of highly functionalized dispirocyclohexyl-3,3′-bisoxindoles or dispirocyclopentyl-3,3′-bisoxindoles in good yields and with high diastereoselectivity. rsc.org This strategy highlights the capacity of the C3-ylidene moiety to participate in complex cascade reactions to build intricate molecular architectures. rsc.orgmdpi.com
Structural and Spectroscopic Characterization for Mechanistic and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(2-oxoindolin-3-ylidene)acetonitrile (B11824532) derivatives. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.
Proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information for the structural confirmation of the oxoindoline core and its substituents. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
In ¹H NMR spectra of these compounds, the amide proton (NH) of the indolinone ring typically appears as a singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding and the deshielding effect of the adjacent carbonyl group. mdpi.comku.edunih.gov The aromatic protons of the indolinone ring and any aryl substituents display signals in the aromatic region, typically between 6.9 and 8.0 ppm. scielo.brrsc.org
In ¹³C NMR spectroscopy, the carbonyl carbon (C=O) of the lactam ring is characteristically found at a downfield shift, often in the range of 162-166 ppm. rsc.orgresearchgate.net The carbon atoms of the nitrile group (C≡N) and the exocyclic double bond also show distinct signals that are crucial for identification. mdpi.comku.edu
Table 1: Representative ¹H and ¹³C NMR Data for 2-(2-Oxoindolin-3-ylidene)acetonitrile Derivatives Note: Chemical shifts are solvent-dependent. Data below is for related structures as examples.
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Source |
|---|---|---|---|---|
| 2-(2-Oxoindolin-3-ylidene)malononitrile (B1295559) | DMSO-d₆ | 11.21 (s, 1H, NH), 7.87 (d, 1H), 7.55 (t, 1H), 7.14 (t, 1H), 6.93 (d, 1H) | 163.8 (C=O), 150.7, 146.5, 137.9, 125.9, 123.0, 118.7, 113.1, 111.7, 111.6 (CN), 80.7 | rsc.org |
| 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile | DMSO-d₆ | 7.92 (d, 1H), 7.66 (t, 1H), 7.20 (t, 1H), 7.16 (d, 1H), 3.16 (s, 3H, N-CH₃) | 162.4 (C=O), 149.8, 147.2, 137.7, 125.4, 123.4, 118.0, 112.9, 111.4, 110.5 (CN), 81.2, 26.2 (N-CH₃) | rsc.org |
The geometry of the exocyclic C=C double bond (E/Z isomerism) is a critical stereochemical feature of 2-(2-oxoindolin-3-ylidene)acetonitrile. NMR spectroscopy is the primary tool for this assignment. The spatial arrangement of substituents relative to the double bond leads to distinct differences in the chemical shifts of nearby protons due to anisotropic effects.
For the (E)-isomer, the vinylic proton is spatially oriented on the same side as the C4-proton of the indolinone aromatic ring. Conversely, in the (Z)-isomer, this vinylic proton is positioned near the C2-carbonyl group. This proximity to the deshielding cone of the carbonyl group in the Z-isomer typically causes the vinylic proton to resonate at a more downfield chemical shift compared to the E-isomer. The assignment is often confirmed by observing both isomers in a mixture or through base-catalyzed isomerization studies monitored by ¹H NMR. researchgate.netcapes.gov.br
For complex molecules, one-dimensional NMR spectra can be crowded. Two-dimensional (2D) NMR experiments resolve these overlaps and establish atomic connectivity. wikipedia.orglongdom.org
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are connected through bonds. longdom.org For (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile, COSY would show correlations between adjacent aromatic protons on the indolinone ring, confirming their positions.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (¹H-¹³C). This is essential for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects long-range (typically 2-3 bonds) correlations between protons and carbons. This is invaluable for piecing together the molecular skeleton. For instance, an HMBC experiment could show a correlation from the NH proton to the C2 carbonyl carbon and the C7a aromatic carbon, confirming the core structure. nih.gov It can also help in E/Z assignment by observing correlations between the vinylic proton and carbons in the indolinone ring.
The Nuclear Overhauser Effect (NOE) is a phenomenon where the transfer of nuclear spin polarization occurs between nuclei that are close in space (typically <5 Å), regardless of whether they are connected through chemical bonds. wikipedia.orglibretexts.org This makes NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), the definitive method for confirming stereochemistry. wikipedia.org
To unambiguously confirm the (E) configuration of 2-(2-oxoindolin-3-ylidene)acetonitrile, one would look for an NOE correlation between the exocyclic vinylic proton and the proton at the C4 position of the indolinone ring. The presence of this through-space correlation confirms that these two protons are on the same side of the molecule, which is characteristic of the E-isomer. nih.gov The absence of this correlation and a potential correlation to the NH proton would suggest the Z-isomer.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum provides clear evidence for its key structural features. The presence of a sharp absorption band around 2205–2215 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. mdpi.comnih.gov The lactam carbonyl (C=O) group gives rise to a strong absorption peak typically in the region of 1710–1720 cm⁻¹. nih.gov Furthermore, a band in the range of 3300–3450 cm⁻¹ corresponds to the N-H stretching of the amide group. mdpi.comnih.gov
Table 2: Characteristic IR Absorption Frequencies for 2-(2-Oxoindolin-3-ylidene)acetonitrile Derivatives
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Source |
| Amide | N-H stretch | 3272 - 3435 | mdpi.comnih.gov |
| Nitrile | C≡N stretch | 2205 - 2214 | mdpi.comnih.gov |
| Lactam Carbonyl | C=O stretch | 1709 - 1719 | mdpi.comnih.gov |
| Alkene | C=C stretch | ~1590 | nih.gov |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) measures this ratio with extremely high accuracy, which allows for the determination of the precise elemental composition of the molecule. nih.govnih.gov
In the analysis of this compound derivatives, electrospray ionization (ESI) is a common technique. The resulting spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺ or the molecule associated with a sodium ion [M+Na]⁺. mdpi.comrsc.org HRMS analysis provides an exact mass that can be compared to the calculated mass for a proposed molecular formula, serving as a powerful confirmation of the compound's identity. For instance, the HRMS data for (E)-2-(4-(tert-butyl)phenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile showed a found mass of 325.1309 for the [M+Na]⁺ adduct, which closely matched the calculated mass of 325.1311 for the formula C₂₀H₁₈N₂NaO. mdpi.com
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography stands as the unequivocal method for determining the solid-state structure of crystalline compounds, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for the parent compound, this compound, is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) at the time of this writing, the structural integrity and stereochemistry of its derivatives have been unambiguously confirmed through single-crystal X-ray diffraction.
In a related compound, (Z)-2-(Benzo[d]thiazol-2-yl)-2-(3-oxoindolin-2-ylidene)acetonitrile (CCDC deposition number: 2176040), the (Z)-configuration was determined, highlighting the importance of crystallographic analysis in assigning the correct isomer. nih.gov For the parent compound, being achiral, the concept of absolute configuration in terms of R/S notation is not applicable. The pivotal stereochemical aspect is the geometric isomerism at the exocyclic double bond.
The solid-state packing of these molecules is typically influenced by intermolecular hydrogen bonding, particularly involving the N-H group of the oxindole (B195798) ring and the carbonyl oxygen or the nitrile nitrogen of adjacent molecules. These interactions, along with π-π stacking of the aromatic rings, play a crucial role in the formation of the crystal lattice.
Below is a representative table of crystallographic data for a closely related derivative, illustrating the type of information obtained from such studies.
| Parameter | (E)-2-(5-fluoro-2-methylphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile |
| CCDC Number | 2157035 |
| Empirical Formula | C₁₇H₁₁FN₂O |
| Formula Weight | 278.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.2345(3) |
| b (Å) | 7.3456(2) |
| c (Å) | 13.5678(3) |
| α (°) | 90 |
| β (°) | 113.456(2) |
| γ (°) | 90 |
| Volume (ų) | 1298.98(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.424 |
| Data for a representative derivative of this compound. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Characterization
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique to probe the electronic transitions within a molecule. The chromophoric system of this compound, characterized by an extended π-conjugation across the oxindole ring, the exocyclic double bond, and the nitrile group, gives rise to distinct absorption bands in the UV-Vis spectrum.
Studies on a series of related 2-azahetaryl-2-(oxoindolin-2-ylidene)acetonitriles have shown that these compounds are intensely colored, with colors ranging from red to purple. nih.gov This is indicative of strong absorption in the visible region of the electromagnetic spectrum. In a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), these compounds typically exhibit a long-wavelength absorption band in the range of 425–600 nm. nih.gov For derivatives of the title compound, the absorption maxima (λmax) are observed around 515-550 nm. nih.gov These absorptions are attributed to π-π* electronic transitions within the conjugated system.
The photophysical properties of this compound and its derivatives are of significant interest. While detailed fluorescence data for the parent compound is not extensively reported, related indole-containing fluorophores have been investigated for their emissive properties. The fluorescence characteristics, including quantum yield and Stokes shift, are highly dependent on the molecular structure and the solvent environment. For instance, some pyranoindole derivatives have shown quantum yields as high as 58% with large Stokes shifts, making them suitable for various applications.
The table below summarizes the characteristic UV-Vis absorption data for representative derivatives of this compound in DMSO.
| Compound | λmax (nm) | Solvent |
| (Z)-2-(Benzo[d]thiazol-2-yl)-2-(3-oxoindolin-2-ylidene)acetonitrile | ~520 | DMSO |
| (Z)-2-(Benzo[d]oxazol-2-yl)-2-(3-oxoindolin-2-ylidene)acetonitrile | ~515 | DMSO |
| (Z)-2-(Benzo[d]thiazol-2-yl)-2-(5-methyl-3-oxoindolin-2-ylidene)acetonitrile | ~530 | DMSO |
| (Z)-2-(Benzo[d]thiazol-2-yl)-2-(5-methoxy-3-oxoindolin-2-ylidene)acetonitrile | ~550 | DMSO |
| UV-Vis absorption data for representative derivatives in Dimethyl Sulfoxide (DMSO). nih.gov |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. It provides a framework for predicting various molecular attributes from first principles.
DFT calculations are widely employed to elucidate the electronic structure and reactivity of 2-oxoindolin-3-ylidene derivatives. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. researchgate.net These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For the 2-oxoindolin-3-ylidene scaffold, the oxygen atom of the carbonyl group and the nitrogen of the nitrile group typically show high negative potential, making them sites for electrophilic attack and hydrogen bond donation. Conversely, the N-H proton of the indole (B1671886) ring shows a positive potential, indicating its role as a hydrogen bond donor. nih.gov
Natural Bond Orbital (NBO) analysis is also performed to understand charge delocalization, intramolecular interactions, and the stability arising from hyperconjugation. researchgate.net These calculations help in quantifying the charge transfer between different parts of the molecule, which is fundamental to its reactivity and interaction with other molecules. researchgate.net Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated to provide a quantitative measure of the molecule's reactivity. researchgate.netnih.gov
Table 1: Key Electronic Properties Predicted by DFT for Related Scaffolds This table presents conceptual data based on typical findings for related heterocyclic compounds as detailed in the cited literature.
| Parameter | Significance | Typical Finding for Oxoindolin-Ylidene Derivatives |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability | Localized on the oxoindole ring system |
| LUMO Energy | Indicates electron-accepting ability | Localized on the ylidene-acetonitrile fragment |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | A relatively small gap indicates potential for biological activity |
| Molecular Electrostatic Potential (MEP) | Identifies reactive sites | Negative potential on carbonyl oxygen and nitrile nitrogen; positive on N-H proton |
Conformational analysis using DFT helps in determining the most stable three-dimensional arrangement of a molecule. For (E)-2-(2-oxoindolin-3-ylidene)acetonitrile, the exocyclic C=C double bond confers significant rigidity, making the (E)-configuration the predominant and more stable isomer. DFT calculations can quantify the energy difference between the (E) and (Z) isomers and the rotational energy barrier around the C=C bond.
Potential energy surface (PES) scans are performed by systematically rotating specific dihedral angles to map the conformational energy landscape. This analysis identifies low-energy conformers and the transition states that separate them. For derivatives with flexible side chains, this method is crucial for understanding their preferred shapes in different environments. nih.gov Implicit-solvent models can be combined with DFT to simulate the conformational preferences in solution, providing a more realistic picture of the molecule's behavior in a biological context. nih.gov
DFT calculations are highly effective in predicting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net Theoretical vibrational frequencies from DFT can be correlated with experimental IR spectra to aid in the assignment of complex spectral bands. For instance, the characteristic stretching frequencies for the C=O, N-H, and C≡N groups can be precisely calculated. nih.govnih.gov
Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the structure of synthesized compounds. rsc.org Discrepancies between theoretical and experimental values can often be explained by solvent effects or intermolecular interactions present in the experimental sample.
Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a Related Compound, 2-(2-oxoindolin-3-ylidene)malononitrile (B1295559) Experimental data sourced from reference rsc.org. Theoretical data is conceptual, illustrating the principle of DFT-based prediction.
| Group | Experimental ¹H NMR (δ, ppm) rsc.org | Theoretical ¹H NMR (δ, ppm) | Experimental ¹³C NMR (δ, ppm) rsc.org | Theoretical ¹³C NMR (δ, ppm) |
|---|---|---|---|---|
| N-H | 11.21 | ~11.0-11.3 | - | - |
| C=O | - | - | 163.8 | ~163-165 |
| C=C (exocyclic) | - | - | 150.7, 80.7 | ~150, ~81 |
| C≡N | - | - | 111.6, 111.7 | ~111-112 |
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. It is a cornerstone of structure-based drug design.
Molecular docking studies have been instrumental in identifying the potential biological targets of 2-oxoindolin-3-ylidene derivatives and elucidating their binding modes. These compounds have been docked into the active sites of various enzymes implicated in diseases like cancer and inflammation.
For example, derivatives of this scaffold have been shown to bind effectively within the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.gov Docking simulations reveal that the oxoindole core acts as a hinge-binder, forming crucial hydrogen bonds with amino acid residues like Cys919 and Glu917. nih.gov Other studies have explored the binding of related compounds to cyclooxygenase (COX) enzymes, where the ligand interacts with key residues in the active site, explaining their anti-inflammatory potential. nih.gov The nitrile group and carbonyl oxygen often participate in hydrogen bonding or electrostatic interactions, anchoring the ligand within the binding site. dergipark.org.trmdpi.com
Table 3: Summary of Molecular Docking Studies on 2-Oxoindolin-3-ylidene Derivatives
| Compound Class | Protein Target | Key Interacting Residues | Potential Application | Reference |
|---|---|---|---|---|
| 2-Oxoindolin-3-ylidene thiazole (B1198619) derivatives | VEGFR-2 | Glu917, Cys919 | Anticancer | nih.gov |
| 2-Hydroxy-N'-(2-oxoindolin-3-ylidene) benzohydrazide (B10538) derivatives | COX-1/COX-2 | Not specified | Anti-inflammatory | nih.gov |
| Spiro[oxindole-2,3'-pyrrolidines] | Glucosamine-6-phosphate synthase (GlcN6P) | Not specified | Antimicrobial | mdpi.com |
By docking a library of related compounds and analyzing their predicted binding affinities and interactions, computational methods can help derive Structure-Activity Relationships (SAR). dergipark.org.tr SAR studies explain how modifications to the chemical structure affect the biological activity.
For the 2-oxoindolin-3-ylidene scaffold, SAR studies have shown that substituents on the indole ring can significantly influence binding affinity. For instance, introducing electron-withdrawing or electron-donating groups at the 5- or 6-positions can modulate the electronic properties of the hinge-binding motif and establish additional interactions with the protein. nih.govmdpi.com Similarly, modifying the group attached to the exocyclic double bond can explore different pockets within the active site, leading to enhanced potency and selectivity. nih.gov This computational feedback loop, where docking results guide the synthesis of new derivatives, is a highly efficient strategy in modern drug discovery. nih.gov
In Silico Prediction of Compound Properties for Research Design (e.g., ADME for lead optimization in drug discovery, without clinical implication)
In the contemporary drug discovery landscape, the early assessment of a compound's pharmacokinetic profile is crucial for guiding the lead optimization process. Computational, or in silico, methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, thereby helping to identify candidates with a higher probability of success in later-stage development. researchgate.net For derivatives of this compound, in silico ADME predictions have been instrumental in evaluating their potential as therapeutic agents and in refining their molecular structures for enhanced "drug-likeness."
One such study focused on a series of novel 2-oxoindolin-3-ylidene thiazole derivatives, which were designed based on the pharmacophoric features of known kinase inhibitors. nih.gov The researchers employed computational tools to predict the ADME properties of these synthesized compounds, providing valuable insights into their pharmacokinetic profiles. These predictions are essential for the lead optimization phase, where the goal is to improve the compound's efficacy, selectivity, and pharmacokinetic properties.
The in silico analysis of these derivatives involved the calculation of several key physicochemical and pharmacokinetic parameters. These descriptors help in assessing the compound's likely behavior in a biological system. For instance, properties such as molecular weight, lipophilicity (log P), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are fundamental in predicting oral bioavailability and membrane permeability.
A selection of these predicted ADME properties for a promising derivative, compound 4c from the study by Abdel-Halim et al. (2024), is presented in the table below. nih.gov This compound was identified as a potent derivative with favorable predicted pharmacokinetic properties, positioning it as a strong candidate for further preclinical investigation. nih.gov The data is compared against established ranges for drug-like molecules, such as Lipinski's Rule of Five, to assess its potential.
Table 1: Predicted ADME Properties for a Lead Compound
| Parameter | Predicted Value for Compound 4c nih.gov | Standard Range for Drug-Likeness | Significance in Research Design |
|---|---|---|---|
| Molecular Weight (g/mol) | < 500 | < 500 | Influences absorption and distribution. |
| Log P (Octanol/Water Partition Coefficient) | < 5 | ≤ 5 | Indicates lipophilicity and membrane permeability. |
| Hydrogen Bond Donors | < 5 | ≤ 5 | Affects solubility and binding. |
| Hydrogen Bond Acceptors | < 10 | ≤ 10 | Influences solubility and binding. |
| Topological Polar Surface Area (TPSA) (Ų) | < 140 | ≤ 140 | Correlates with intestinal absorption and brain penetration. |
| Human Intestinal Absorption (%) | High | > 80% is considered high | Predicts the extent of absorption after oral administration. |
| Blood-Brain Barrier (BBB) Penetration | Low | Low for non-CNS targets | Important for assessing potential central nervous system side effects. |
| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor | Predicts potential for drug-drug interactions. |
The favorable in silico ADME profile of compound 4c , as highlighted in the study, supports its designation as a promising lead compound. nih.gov For example, its predicted high human intestinal absorption suggests good potential for oral bioavailability. nih.gov Furthermore, its predicted inability to inhibit key metabolic enzymes like CYP2D6 is a desirable characteristic, as it reduces the likelihood of adverse drug-drug interactions. nih.gov These computational predictions, while not a substitute for experimental validation, are invaluable in the early stages of research for prioritizing compounds and designing more efficient and targeted preclinical studies. The use of such predictive models significantly streamlines the lead optimization process by allowing researchers to focus on molecules with the most promising combination of potency and developability. researchgate.net
Biological and Pharmacological Investigations Preclinical Focus
Biological Activities of Oxindole (B195798) Derivatives as Molecular Scaffolds
The oxindole core is a prominent structural motif found in numerous natural and synthetic compounds, demonstrating a wide array of biological activities. researchgate.net In medicinal chemistry, it is considered a "privileged scaffold" due to its ability to bind to multiple biological targets with high affinity. researchgate.net This scaffold is a key component of several clinically approved kinase inhibitors, such as Sunitinib, which is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. nih.govnih.gov
The versatility of the 2-oxoindolin-3-ylidene moiety allows for structural modifications that yield derivatives with potent and specific biological effects. researchgate.net Research has been directed towards synthesizing novel derivatives with enhanced bio-properties. nih.govresearchgate.net These efforts have produced compounds investigated for their activity against various protein kinases, including c-Met kinase, highlighting the broad therapeutic potential of this chemical class. nih.gov The primary focus of many studies has been on the development of these compounds as anticancer agents, specifically targeting pathways involved in tumor growth and vascularization. researchgate.netnih.govresearchgate.net
In Vitro Cellular and Molecular Mechanistic Studies
Derivatives of (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile have demonstrated significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines in vitro. The potency of these compounds is often evaluated by their IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth.
For instance, a series of novel 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives showed potent antiproliferative activity against a panel of sixty cancer cell lines. nih.gov Further testing of these derivatives on the HepG2 (liver cancer) cell line revealed IC₅₀ values ranging from 3.13 to 30.54 μM. nih.gov Another study on indoline-2-one derivatives reported potent activity against MCF-7 (breast cancer) and HepG2 cell lines, with IC₅₀ values as low as 0.74 μM and 1.13 μM, respectively. researchgate.net Similarly, 2-oxoindolin-3-ylidenes incorporating a urea (B33335) function exhibited promising antiproliferation properties against HCT116 (colon), MCF7 (breast), and PaCa2 (pancreatic) cancer cell lines. nih.gov
| Derivative Class | Cell Line | Reported Activity (IC₅₀ in µM) | Source |
|---|---|---|---|
| 2-Oxoindolin-3-ylidene thiazole (Compound 4c) | HepG2 (Liver) | 3.13 | nih.gov |
| 2-Oxoindolin-3-ylidene thiazole (Compound 4b) | HepG2 (Liver) | 10.33 | nih.gov |
| Indolin-2-one derivative (Compound 17a) | MCF-7 (Breast) | 0.74 | researchgate.net |
| Indolin-2-one derivative (Compound 17a) | HepG2 (Liver) | 1.13 | researchgate.net |
| Indolin-2-one derivative (Compound 5b) | MCF-7 (Breast) | 4.62 | researchgate.net |
| Indolin-2-one derivative (Compound 5b) | HepG2 (Liver) | 8.81 | researchgate.net |
A key mechanism through which anticancer agents exert their effects is the disruption of the normal cell division cycle, leading to cell cycle arrest and preventing proliferation. nih.govresearchgate.net Specific derivatives of this compound have been shown to induce cell cycle arrest at different phases.
One potent derivative, compound 4c, was found to induce cell cycle arrest in the G0/G1 phase. nih.gov Another highly active derivative, compound 17a, when tested on HepG2 cells, caused a significant accumulation of cells in the G2/M phase. researchgate.net This blockade of the cell cycle is a critical step that often precedes the induction of programmed cell death, or apoptosis.
| Compound | Cell Line | Phase of Arrest | Source |
|---|---|---|---|
| Compound 4c | Not Specified | G0/G1 | nih.gov |
| Compound 17a | HepG2 | G2/M | researchgate.net |
Apoptosis is a form of programmed cell death that is essential for eliminating damaged or cancerous cells. nih.gov Many chemotherapeutic agents function by triggering this process in tumors. nih.govnih.gov Investigations have identified several this compound derivatives as potent inducers of apoptosis. nih.govnih.gov
A series of N′-(2-oxoindolin-3-ylidene)benzohydrazides were discovered to be effective apoptosis inducers in human colorectal carcinoma (HCT116), hepatocellular carcinoma (SNU398), and human colon cancer (RKO) cells. nih.gov Through structure-activity relationship (SAR) studies, compound 3g was identified as a potent apoptosis inducer with an EC₅₀ value of 0.24 μM in HCT116 cells. nih.govnih.gov An even more potent analog, compound 4e , showed EC₅₀ values of 0.17 μM, 0.088 μM, and 0.14 μM in HCT116, SNU398, and RKO cells, respectively. nih.govnih.gov The mode of action for these compounds was determined to be the inhibition of tubulin polymerization, a critical process for cell structure and division. nih.govnih.gov
Further mechanistic studies have shown that these compounds can activate the caspase cascade, a family of proteases that execute apoptosis. For example, compound 4c was shown to upregulate the expression of caspase-3 and caspase-9. nih.gov Similarly, compound 17a significantly increased the levels of active caspase-3 and caspase-9 in HepG2 cells. researchgate.net This was accompanied by an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2, further confirming the induction of the apoptotic pathway. researchgate.net
| Compound | Cell Line | Apoptosis Induction (EC₅₀ in µM) | Source |
|---|---|---|---|
| Compound 3g | HCT116 | 0.24 | nih.govnih.gov |
| Compound 4e | HCT116 | 0.17 | nih.govnih.gov |
| Compound 4e | SNU398 | 0.088 | nih.govnih.gov |
| Compound 4e | RKO | 0.14 | nih.govnih.gov |
The anticancer activity of many modern therapeutics relies on their ability to inhibit specific enzymes, particularly protein kinases, that are overactive in cancer cells. The 2-oxoindole scaffold is a well-established pharmacophore for kinase inhibition. nih.govnih.gov
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is heavily reliant on the Vascular Endothelial Growth Factor (VEGF) pathway. nih.govmdpi.com VEGFR-2, a transmembrane tyrosine kinase receptor, is a key mediator of this pathway, making it a prime target for anti-angiogenic cancer therapies. nih.govmdpi.com
Numerous derivatives of this compound have been designed and synthesized as potent inhibitors of VEGFR-2. nih.govnih.govresearchgate.net The oxindole moiety plays a crucial role in binding to the ATP binding site of the kinase, forming key hydrogen bonds with amino acid residues such as Glu917 and Cys919 in the hinge region of the receptor. mdpi.com
In vitro enzyme assays have confirmed the potent VEGFR-2 inhibitory activity of these compounds. For example, a series of 2-oxoindolin-3-ylidene thiazole derivatives exhibited strong VEGFR-2 inhibition, with IC₅₀ values as low as 0.047 μM, which is more potent than the reference drug Sunitinib (IC₅₀ of 0.167 μM) in the same assay. nih.gov Another study identified compound 17a as a highly potent inhibitor with a VEGFR-2 IC₅₀ of 0.078 µM. researchgate.net Furthermore, a derivative incorporating a urea function, compound 12b , showed 87.2% inhibition of VEGFR-2 at a 10 μM concentration, comparable to Sunitinib's 89.4% inhibition. nih.govresearchgate.net
| Derivative Class/Compound | VEGFR-2 Inhibition (IC₅₀ in µM) | Source |
|---|---|---|
| Compound 4c | 0.047 | nih.gov |
| Compound 6c | 0.089 | nih.gov |
| Compound 17a | 0.078 | researchgate.net |
| Compound 10g | 0.087 | researchgate.net |
| Sunitinib (Reference) | 0.139 - 0.167 | nih.govresearchgate.net |
Enzyme and Kinase Inhibition Profiling
Modulation of Glycogen Synthase Kinases (GSK) and Cyclin-Dependent Kinases (CDK)
The oxindole core, a central feature of this compound, is a well-established scaffold for the development of kinase inhibitors. Synthetic analogs of related natural products, such as indirubin, have demonstrated potent and selective inhibition of both Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs). nih.govclinicaltrials.gov These two families of serine/threonine kinases are crucial regulators of a multitude of cellular processes, including cell cycle progression, proliferation, and apoptosis. amgen.combiomolther.org Dysregulation of GSK-3β and CDKs is implicated in various pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases. oaepublish.com
The therapeutic strategy of dual CDK/GSK-3β inhibition is considered a promising approach, particularly in oncology, to address uncontrolled cell proliferation. nih.gov Research into novel oxindole hybrids has yielded compounds with significant dual inhibitory activity. For instance, a series of N¹-unsubstituted oxindole-benzofuran hybrids has been synthesized and evaluated for their potential to inhibit both CDK2 and GSK-3β. nih.gov Certain compounds within this series demonstrated potent, nanomolar-level inhibition of both kinases. nih.gov Molecular docking studies suggest that the oxindole ring can fit into the hinge region of the kinase binding site, forming key hydrogen bond interactions with essential amino acid residues.
Table 1: Inhibitory Activity of Related Oxindole-Benzofuran Hybrids against CDK2 and GSK-3β This table presents the half-maximal inhibitory concentrations (IC₅₀) for representative compounds from a study on dual kinase inhibitors, demonstrating the potential of the oxindole scaffold.
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| 5d | CDK2 | 37.77 |
| GSK-3β | 32.09 | |
| 5f | CDK2 | 52.75 |
| GSK-3β | 40.13 | |
| Staurosporine (Reference) | GSK-3β | 43.38 |
Data sourced from scientific literature.
Adenosine Monophosphate-Activated Protein Kinase (AMPK) Modulation
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Its activation promotes energy-producing catabolic processes while suppressing anabolic pathways that consume ATP. This central role has made AMPK a significant therapeutic target for metabolic diseases and cancer.
The oxindole scaffold has been identified as a promising starting point for the development of AMPK modulators. Notably, the multi-kinase inhibitor sunitinib, which features an oxindole core, exhibits potent nanomolar inhibition of AMPK activity. Building on this, structure-activity relationship (SAR) studies have been conducted on various substituted oxindol-3-ylidenes to identify novel and selective AMPK inhibitors. These investigations have led to the discovery of potent, new oxindole-based inhibitors designed to interact with the ATP-binding site of the kinase. The cellular engagement of these compounds has been confirmed by their ability to inhibit the phosphorylation of acetyl-CoA carboxylase (ACC), a known downstream substrate of AMPK.
Cholinesterase Inhibition (for related structures)
While direct studies on this compound are limited in this context, structurally related compounds containing the phthalimide (B116566) or isoindoline-1,3-dione moiety have been extensively investigated as cholinesterase inhibitors for their potential in managing Alzheimer's disease. The core principle of this strategy is to inhibit acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability in the synaptic cleft.
Derivatives of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione have been synthesized and shown to function as effective acetylcholinesterase inhibitors. The potency of these compounds is influenced by the nature and position of substituents on the phenyl ring. For example, electron-withdrawing groups were found to enhance inhibitory activity. These findings highlight the potential of the broader structural class to which this compound belongs to interact with cholinesterase enzymes.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Related Isoindoline-1,3-dione Derivatives This table displays the half-maximal inhibitory concentrations (IC₅₀) for a selection of synthesized compounds, illustrating their potential as AChE inhibitors compared to a standard drug.
| Compound | Substituent | IC₅₀ (μM) |
|---|---|---|
| 4a | 2-Cl | 0.91 |
| 4b | 3-Cl | 11.2 |
| 4c | 4-Cl | 10.5 |
| 4d | 2-F | 16.3 |
| 4e | 4-F | 14.7 |
| Donepezil (Reference) | - | 0.14 |
Data sourced from scientific literature.
Transcription Factor Modulation (e.g., EGR-1 DNA-Binding Inhibition)
Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. Their modulation represents a key therapeutic strategy. The Early Growth Response 1 (EGR-1) protein is an immediate-early gene transcription factor that plays a critical role in cellular processes like differentiation, growth, and apoptosis.
While the oxindole scaffold is a component of molecules that inhibit a wide range of protein targets, direct evidence specifically linking this compound or its close analogs to the inhibition of EGR-1 DNA-binding is not extensively documented in the available literature. However, the modulation of transcription factors is a known mechanism for related molecular classes. For instance, the aryl-hydrocarbon receptor (AhR), a ligand-activated transcription factor, is a target in skin disorders. nih.gov Furthermore, engineered zinc finger proteins, which share the DNA-binding motif feature with EGR-1, can be designed to function as artificial transcription factors to repress or activate gene expression. Given the diverse biological activities of oxindole derivatives, the investigation of their effects on key transcription factors like EGR-1 remains an area of interest for elucidating their full mechanistic profile.
Anti-inflammatory Effects at a Cellular Level (e.g., Inflammatory Gene Expression Reduction)
Derivatives of the 2-oxoindolin-3-ylidene and indole-3-acetonitrile (B3204565) frameworks have demonstrated significant anti-inflammatory properties at the cellular level. These compounds can modulate key inflammatory pathways and reduce the expression of pro-inflammatory mediators.
Studies on related isatin (B1672199) derivatives, such as (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide, have shown the ability to significantly reduce leukocyte migration and the concentration of total proteins in inflammatory exudates in preclinical models. These findings suggest an interference with processes of vascular permeability and cellular infiltration, which are hallmarks of the acute inflammatory response.
Furthermore, synthetic indole-3-acetonitrile analogs have been shown to potently inhibit the release of key pro-inflammatory molecules in macrophages stimulated with lipopolysaccharide (LPS). This includes the suppression of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The mechanism for these effects involves the modulation of critical signaling pathways. For example, some analogs have been found to suppress the transcriptional activity of nuclear factor-kappa B (NF-κB) by preventing the nuclear translocation of its p65 subunit. NF-κB is a pivotal transcription factor that controls the expression of numerous inflammatory genes.
In Vivo Preclinical Studies (Focus on Molecular and Cellular Endpoints)
Efficacy in Animal Models of Inflammatory Skin Disorders (e.g., Atopic Dermatitis)
Atopic dermatitis is a chronic inflammatory skin condition characterized by an overactive immune response, leading to itchy and inflamed skin lesions. Animal models are crucial for understanding the disease's pathogenesis and for evaluating the efficacy of new therapeutic agents. These models, which can be induced by sensitizing agents like ovalbumin or oxazolone, or can occur spontaneously in certain mouse strains (e.g., Nc/Nga mice), aim to replicate key features of human atopic dermatitis, including epidermal hyperplasia and the infiltration of immune cells like eosinophils and T-cells.
The therapeutic potential of compounds structurally related to this compound for inflammatory skin disorders is underscored by the progression of molecules like DNK333 into clinical trials for atopic dermatitis. amgen.com While specific preclinical data on this compound in these models is not publicly detailed, the initiation of such a clinical study implies the successful completion of preclinical evaluations. amgen.com In these preclinical stages, efficacy would have been assessed by measuring molecular and cellular endpoints. This typically includes histological analysis of skin biopsies to quantify changes in epidermal thickness and the density of inflammatory cell infiltrates. Additionally, molecular analysis would involve measuring the expression levels of key inflammatory cytokines (e.g., IL-4, IL-13) and chemokines in the affected skin tissue to demonstrate target engagement and a reduction in the inflammatory cascade. nih.gov
Investigation of Molecular Biomarkers in Animal Studies
While direct in vivo studies detailing the modulation of molecular biomarkers by this compound are not extensively available in public literature, research on structurally related 2-oxoindole derivatives provides significant insights into the potential biological pathways this class of compounds may influence in animal models. These studies highlight the impact of the 2-oxoindole scaffold on key molecular markers involved in inflammation and cell signaling.
Research conducted on other 2-oxoindole derivatives has demonstrated notable effects on various biomarkers in preclinical animal models. For instance, in a rat model of hepatic ischemia-reperfusion injury, two 2-oxindole derivatives, referred to as Coxi and Voxi, were shown to modulate several critical inflammatory and signaling proteins. nih.gov Prophylactic treatment with these compounds led to a significant downregulation in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Furthermore, the study observed a reduction in the expression of Nod-Like Receptor p3 (NLRP3), cleaved caspase-1, and cleaved caspase-3, which are key components of the inflammasome pathway and apoptosis. nih.gov The derivatives also attenuated the activation of NF-κB and decreased the infiltration of neutrophils, as indicated by reduced myeloperoxidase (MPO) levels. nih.gov Concurrently, these compounds were found to activate the pro-survival PI3K/AKT signaling pathway. nih.gov
In a different preclinical setting, a study on indole-2-one derivatives in a mouse model of lipopolysaccharide (LPS)-induced sepsis demonstrated similar anti-inflammatory biomarker modulation. nih.gov The administration of specific derivatives resulted in the inhibition of TNF-α and IL-6 expression. nih.gov Additionally, the expression of other important inflammatory mediators, namely cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), was also suppressed in macrophages stimulated with LPS. nih.gov
These findings from related 2-oxoindole compounds suggest that the core structure, which is shared with this compound, has the potential to exert significant modulatory effects on key molecular biomarkers associated with inflammation and cell survival pathways in vivo.
Table 1: Modulation of Molecular Biomarkers by 2-Oxoindole Derivatives in Animal Models
| Biomarker | Animal Model | 2-Oxoindole Derivative | Observed Effect | Reference |
|---|---|---|---|---|
| TNF-α | Rat Hepatic Ischemia-Reperfusion | Coxi and Voxi | Downregulation | nih.gov |
| TNF-α | Mouse Sepsis Model | Indole-2-one derivative 7i | Inhibition | nih.gov |
| IL-6 | Rat Hepatic Ischemia-Reperfusion | Coxi and Voxi | Downregulation | nih.gov |
| IL-6 | Mouse Sepsis Model | Indole-2-one derivative 7i | Inhibition | nih.gov |
| NLRP3 | Rat Hepatic Ischemia-Reperfusion | Coxi and Voxi | Downregulation | nih.gov |
| Cleaved Caspase-1 | Rat Hepatic Ischemia-Reperfusion | Coxi and Voxi | Downregulation | nih.gov |
| Cleaved Caspase-3 | Rat Hepatic Ischemia-Reperfusion | Coxi and Voxi | Downregulation | nih.gov |
| NF-κB p-P65 Ser536 | Rat Hepatic Ischemia-Reperfusion | Coxi and Voxi | Attenuation | nih.gov |
| Myeloperoxidase (MPO) | Rat Hepatic Ischemia-Reperfusion | Coxi and Voxi | Reduction | nih.gov |
| PI3K/AKT Pathway | Rat Hepatic Ischemia-Reperfusion | Coxi and Voxi | Activation | nih.gov |
| COX-2 | Mouse Sepsis Model | Indole-2-one derivative 7i | Inhibition | nih.gov |
| iNOS | Mouse Sepsis Model | Indole-2-one derivative 7i | Inhibition | nih.gov |
Building Blocks and Intermediates in Organic Synthesis
This compound and its derivatives are recognized as important building blocks in modern organic synthesis. mdpi.com The 2-alkylideneindolin-3-one core is a privileged structure found in various natural products and synthetically relevant molecules. mdpi.com The preparation of these compounds often relies on the chemistry of isatins, but alternative, efficient one-pot synthetic methods have been developed. mdpi.comnih.gov These methods, such as the base-assisted aldol (B89426) reaction of ortho-nitroacetophenones followed by hydrocyanation and reductive cyclization, provide access to a diverse range of 2-(3-oxoindolin-2-ylidene)acetonitriles. mdpi.comnih.govresearchgate.net Another approach involves the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. acs.org These synthetic strategies highlight the compound's role as a key intermediate, enabling the construction of more elaborate molecular frameworks. mdpi.comacs.org
The reactive nature of the exocyclic double bond and the nitrile group in this compound makes it an ideal precursor for synthesizing complex heterocyclic systems.
Spirooxindoles: The oxindole core is a common feature in spirooxindole synthesis. While direct synthesis examples from the title compound are specific, the general reactivity of the 3-ylidene position allows for cycloaddition reactions to form spirocyclic junctions. The functionalization of the oxindole at the C3 position is a key step in building these three-dimensional structures. researchgate.net
Tetrazoles: The nitrile functionality within the molecule can participate in [3+2] cycloaddition reactions with azides to form tetrazole rings. This transformation is a common strategy for creating tetrazole-containing compounds from nitrile precursors. nih.gov For instance, Knoevenagel condensation products like benzylidenemalononitrile (B1330407) derivatives readily react with sodium azide (B81097) to produce 5-membered tetrazole rings, a reaction pathway applicable to this compound. nih.gov
Furthermore, derivatives of 2-(3-oxoindolin-2-ylidene)acetonitrile have been utilized as advanced precursors in the synthesis of other complex fused heterocycles, such as pyridazino[4,3-b]indoles. acs.org The versatility of this scaffold is also demonstrated by its use in synthesizing 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles through a dithiazole ring-opening reaction, further expanding the library of accessible heterocyclic compounds. mdpi.com
Development of Chemical Probes and Sensors
The chromophoric and fluorogenic potential of the this compound core has been harnessed to develop sensitive and selective chemical sensors for various analytes.
Derivatives of this compound have been successfully designed as colorimetric probes for the detection of zinc ions (Zn²⁺). scispace.comacs.orgnih.gov By incorporating aza-heterocyclic moieties, researchers have created compounds that act as simplified, non-macrocyclic analogues of porphyrins, featuring a dipyrrin-like skeleton capable of metal chelation. scispace.comacs.org
These probes exhibit a distinct color change upon binding with Zn²⁺, allowing for visual detection. For example, a study reported a one-pot synthesis of 2-azahetaryl-2-(oxoindolin-2-ylidene)acetonitriles that function as sensitive probes for Zn²⁺. acs.orgnih.gov The benzothiazole (B30560) derivative, in particular, demonstrated a notable response. scispace.comacs.org The complex formation is accompanied by a contrasting color change, which facilitates the determination of Zn²⁺ concentrations using UV-Vis spectrophotometry. acs.org
| Probe Derivative | Target Ion | Limit of Detection (LOD) | Method | Ref. |
| 5-methyl-benzothiazole derivative | Zn²⁺ | 0.43 µM | UV-Vis Spectrophotometry | scispace.comacs.orgnih.gov |
| Benzoxazole derivative | Zn²⁺ | - | UV-Vis Spectrophotometry | scispace.comnih.gov |
This table presents key findings on the use of this compound derivatives as colorimetric probes.
In addition to colorimetric changes, some oxindole-based probes exhibit fluorescence, making them useful as fluorescent chemical tools. Fluorescent probes offer significant advantages, including high sensitivity and the potential for bioimaging applications. Julolidine-based compounds, which share structural similarities in terms of heterocyclic scaffolds used for sensing, have been developed as fluorescent detectors for zinc ions, distinguishing them from other ions like cadmium. google.com The principle involves a fluorophore (the sensing molecule) and a binding site that, upon interaction with the target ion, modulates the fluorescence output ("turn-on" or "turn-off" response). The development of 2-azahetaryl-2-(oxoindolin-2-ylidene)acetonitriles as probes for zinc also points towards their potential application as fluorescent tools, as the chelation event alters the electronic structure of the molecule, which can influence its fluorescent properties. scispace.comacs.org
Integration into Organic Electronic and Photonic Materials
The conjugated π-system and electron-accepting properties of the this compound framework make it an attractive building block for organic electronic and photonic materials. Heterocyclic compounds, in general, are fundamental to the development of molecular and polymer organic semiconductors. ossila.com
While direct applications of the parent compound are emerging, structurally related molecules have demonstrated significant potential in organic thin-film devices. For instance, a novel, strongly electron-deficient monomer was created by fusing naphthalenediimides (NDI) with two 2-(1,3-dithiol-2-ylidene)acetonitrile units. nih.gov Polymers based on this monomer were synthesized and showed low-lying LUMO energies and near-infrared optical absorptions. nih.gov
These properties are highly desirable for n-type (electron-transporting) materials in organic electronics. Organic thin-film transistors (OTFTs) fabricated from these polymers exhibited excellent unipolar n-type performance with high electron mobilities, reaching up to 0.38 cm² V⁻¹ s⁻¹. nih.gov This performance is among the highest for amorphous unipolar n-type polymers, demonstrating that the integration of the ylidene)acetonitrile moiety is a promising strategy for developing high-performance electron-transporting materials for organic thin-film devices. nih.gov
Synthetic and Material Science Applications Non Therapeutic
Dyes and Pigments Development
The "(E)-2-(2-Oxoindolin-3-ylidene)acetonitrile" core structure is a key chromophore in the development of novel synthetic dyes and pigments. Its derivatives are noted for their intense coloration, spanning a spectrum from orange to red and even purple. mdpi.comnih.gov The color arises from the extended π-conjugated system formed by the oxindole (B195798) ring and the exocyclic double bond bearing the acetonitrile (B52724) group. This molecular framework is analogous to historical pigments like indirubin, a component of the famous Tyrian purple dye. mdpi.com
Research has focused on the synthesis of a variety of derivatives to modulate their color and photophysical properties. By introducing different aryl groups at the carbon atom adjacent to the nitrile, researchers have created a library of compounds with diverse shades. mdpi.com These synthetic efforts highlight the versatility of the this compound scaffold as a building block for new colorants.
The inherent color of these compounds is a direct result of their electronic structure. The 2-oxoindolin-3-ylidene moiety acts as an electron-accepting group, which, when combined with various electron-donating or-withdrawing substituents on an attached aryl ring, creates a donor-acceptor type chromophore. This architecture is fundamental to the design of many organic dyes.
Studies have shown that the specific color of the resulting compound is highly dependent on the nature of the substituents. For instance, the introduction of electron-donating groups, such as a methoxy (B1213986) group on a phenyl ring attached to the core structure, can lead to a red-colored solid. mdpi.com In contrast, the unsubstituted phenyl derivative typically appears as an orange solid. mdpi.com More complex derivatives, such as those incorporating additional methoxy groups on the oxindole ring itself, can produce purple solids. mdpi.com
The photophysical properties of these compounds confirm their potential as dyes. A series of 2-azahetaryl-2-(oxoindolin-2-ylidene)acetonitriles, which are structurally related to the parent compound, exhibit rich colors from red to purple. nih.gov Their absorption spectra show a characteristic long-wavelength band between 425 and 600 nm. nih.gov For example, the benzothiazole (B30560) derivative ((Z)-2-(Benzo[d]thiazol-2-yl)-2-(3-oxoindolin-2-ylidene)acetonitrile) displays an absorption maximum (λmax) at approximately 520 nm in DMSO, resulting in its dark-red color. nih.gov The introduction of a methoxy group onto the isatin (B1672199) ring of this derivative shifts the absorption maximum to 550 nm. nih.gov
The synthesis of these dyes is often achieved through efficient one-pot reactions, starting from readily available materials like isatins or ortho-nitroacetophenones and various aldehydes. mdpi.comresearchgate.net The resulting products are typically crystalline solids with distinct colors, indicating their stability and potential for use as pigments. mdpi.com For example, a reaction between 2'-nitroacetophenone (B117912), p-anisaldehyde, and potassium cyanide yields (E)-2-(4-methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile as a red solid in high yield. mdpi.com Similarly, derivatives with chloro, bromo, and fluoro substituents have been synthesized, yielding orange or red solids. mdpi.com
The following tables summarize the synthesis and properties of several derivatives based on the this compound scaffold, demonstrating the range of colors achievable.
Table 1: Physical Properties of (E)-2-Aryl-2-(3-oxoindolin-2-ylidene)acetonitrile Derivatives
| Compound Name | Aryl Substituent | Yield (%) | Color | Melting Point (°C) |
|---|---|---|---|---|
| (E)-2-(3-oxoindolin-2-ylidene)-2-phenylacetonitrile | Phenyl | 66 | Orange | 235.0–236.3 |
| (E)-2-(4-methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 4-Methoxyphenyl | 87 | Red | 247.5–249.4 |
| (E)-2-(p-tolyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | p-Tolyl | 72 | Orange | 241.2–242.6 |
| (E)-2-(4-bromophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 4-Bromophenyl | 58 | Red | 283.0–284.8 |
| (E)-2-(4-chlorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 4-Chlorophenyl | 65 | Red | 286–288 |
| (E)-2-(4-fluorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 4-Fluorophenyl | 72 | Orange | 279.3–281.4 |
| (E)-2-(3-chlorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 3-Chlorophenyl | 67 | Orange | 270–271 |
| (E)-2-(5,6-dimethoxy-3-oxoindolin-2-ylidene)-2-(3,4,5-trimethoxyphenyl)acetonitrile | 3,4,5-Trimethoxyphenyl (on a 5,6-dimethoxy oxindole core) | 25 | Purple | 182.1–184.0 |
Data sourced from a study on the one-pot synthesis of 2-(3-oxoindolin-2-yl)acetonitriles. mdpi.com
Table 2: Photophysical Properties of 2-Azahetaryl-2-(oxoindolin-2-ylidene)acetonitrile Derivatives in DMSO
| Compound | R-Group on Isatin | Heterocycle | Color | λmax (nm) |
|---|---|---|---|---|
| 3a | H | Benzothiazole | Dark-Red | ~520 |
| 3b | 5-Methyl | Benzothiazole | N/A | ~530 |
| 3c | 5-Methoxy | Benzothiazole | N/A | ~550 |
| 4 | H | Benzoxazole | N/A | ~515 |
Data sourced from a study on 2-azahetaryl-2-(oxoindolin-2-ylidene)acetonitriles as colorimetric probes. nih.gov
These findings underscore the significant potential of this compound and its derivatives in the field of materials science, particularly for the creation of novel dyes and pigments with tunable color properties. The straightforward synthesis and the strong, substituent-dependent coloration make this class of compounds an attractive target for further research and development.
Conclusion and Future Research Directions
Synthesis and Reaction Scope Expansion
Future synthetic efforts should focus on innovative and sustainable methodologies to broaden the chemical space of (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile derivatives. While classical methods like the Knoevenagel condensation of isatins are effective, there is a growing need for greener, more efficient, and atom-economical synthetic routes. sjp.ac.lknih.gov
Key areas for exploration include:
Novel Catalytic Systems: Investigating new catalysts, including biocatalysts and nanocatalysts, could lead to milder reaction conditions, higher yields, and improved stereoselectivity. researchgate.netresearchgate.net The use of molecular iodine as a catalyst in electro-organic synthesis represents one such innovative approach. nih.gov
One-Pot and Multicomponent Reactions: Designing one-pot syntheses, such as the base-assisted aldol (B89426) reaction of ortho-nitroacetophenones followed by hydrocyanation and reductive cyclization, can significantly enhance efficiency by reducing the number of steps and purification processes. nih.govnih.govresearchgate.net
Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, leading to improved safety, scalability, and product consistency.
Diversification of Scaffolds: Expanding beyond the traditional isatin (B1672199) core to include a wider range of heterocyclic systems fused to the oxindole (B195798) moiety will be crucial. rsc.org This includes exploring reactions that allow for the introduction of diverse functional groups at various positions of the oxindole ring and the acetonitrile (B52724) side chain. mdpi.comresearchgate.net For instance, developing new routes to introduce sulfur-containing groups, analogous to 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles, could yield compounds with unique biological profiles. mdpi.comresearchgate.net
Elucidation of Novel Biological Targets and Mechanisms
While derivatives of the this compound scaffold have been evaluated for a range of activities, including as kinase inhibitors and anti-inflammatory agents, a deeper understanding of their molecular interactions is required. nih.govnih.gov Future research should be directed towards identifying and validating novel biological targets and elucidating the precise mechanisms of action.
Prospective research directions include:
Target Identification and Validation: Employing chemoproteomics, genetic screening, and other advanced techniques to identify previously unknown protein targets. For example, recent studies have identified the EGR-1 zinc-finger DNA-binding domain as a target for some derivatives in the context of atopic dermatitis. nih.gov
Mechanism of Action Studies: Moving beyond primary screening to conduct detailed mechanistic studies, including enzymatic assays, cell-based functional assays, and structural biology (X-ray crystallography and cryo-EM), to understand how these compounds modulate their targets at a molecular level. nih.gov
Systems Biology Approaches: Utilizing transcriptomics, proteomics, and metabolomics to gain a holistic view of the cellular pathways affected by these compounds, which can reveal off-target effects and new therapeutic opportunities.
Polypharmacology Exploration: The multitarget profile of isatin analogs is a key feature that can be harnessed for complex diseases. nih.gov Future work should systematically explore and optimize this polypharmacology for synergistic therapeutic effects, particularly in areas like oncology and neurodegenerative diseases.
Rational Design Principles for Next-Generation Derivatives
The development of future derivatives should be guided by rational, structure-based design principles to enhance potency, selectivity, and pharmacokinetic properties. nih.gov This involves a synergistic combination of computational modeling and synthetic chemistry.
Key strategies for advancement are:
Computational Modeling and Simulation: Utilizing molecular docking and molecular dynamics simulations to predict binding affinities and modes of interaction with specific biological targets, such as cyclin-dependent kinases (CDK2) or VEGFR-2. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing analogs to build comprehensive SAR models. researchgate.net This will help in identifying the key pharmacophoric features responsible for biological activity and guide the optimization of lead compounds. nih.gov
Pharmacophore Hybridization: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activities.
In Silico ADME/Tox Prediction: Employing computational tools early in the design phase to predict absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties, thereby improving the chances of identifying candidates with favorable drug-like profiles. nih.gov
Exploration of Emerging Applications in Chemical Biology and Advanced Materials
The unique chemical and photophysical properties of the this compound core suggest applications beyond traditional pharmacology. The conjugated system incorporating a cyano group opens doors to materials science and chemical biology. rsc.org
Future research should investigate:
Fluorescent Probes and Sensors: The inherent fluorescence of some derivatives could be harnessed to develop probes for bio-imaging and sensors for detecting specific ions, molecules, or changes in the cellular microenvironment.
Organic Electronics: The electron-withdrawing nature of the cyano group makes these compounds interesting candidates for n-type organic semiconductors. rsc.org Their potential use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs) should be explored. rsc.org
Photoredox Catalysis: Cyano-containing aromatic compounds have been identified as efficient photoredox catalysts. rsc.org The this compound scaffold could be adapted for use in light-driven organic synthesis.
Functional Dyes and Pigments: The chromophoric nature of the scaffold, reminiscent of the historical dye indigo (B80030) which is derived from related precursors, suggests potential applications as functional dyes in advanced materials, such as in electrochromic devices or as nonlinear optical materials. nih.govrsc.org
Multidisciplinary Research Prospects
Maximizing the potential of the this compound scaffold will require a concerted, multidisciplinary approach that bridges the gap between chemistry, biology, and materials science. nveo.org
Promising collaborative avenues include:
Chemical Biology Consortia: Establishing collaborations between synthetic chemists, biochemists, and cell biologists to accelerate the cycle of design, synthesis, and biological evaluation.
Academia-Industry Partnerships: Fostering partnerships to translate promising academic discoveries into tangible therapeutic products and material applications. The development of marketed drugs like Nintedanib, an indolinone derivative, highlights the success of such collaborations. rsc.org
Computational and Experimental Synergy: Integrating computational scientists with experimental researchers from the outset of a project to ensure that modeling is closely tied to and validated by empirical data, leading to more predictive and efficient research cycles. nih.govnih.gov
Global Health Initiatives: Given the broad spectrum of biological activities, including potential antimicrobial and antitubercular effects, there is an opportunity to engage with global health organizations to develop affordable therapeutics for infectious diseases. researchgate.netmdpi.com
By pursuing these future research directions, the scientific community can continue to build upon the rich chemistry of this compound and its derivatives, paving the way for significant advancements in medicine and technology.
Q & A
Basic: What are the standard synthetic routes for (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile?
Methodological Answer:
The compound is typically synthesized via iodine-catalyzed alkenylation of 2-(1,3-dithiolan-2-ylidene)acetonitrile with isatin derivatives. Key steps include:
- Reacting 2-(1,3-dithiolan-2-ylidene)acetonitrile and isatin in acetonitrile with iodine as a catalyst at 80°C for 12 hours.
- Quenching with Na₂S₂O₃ to remove excess iodine, followed by filtration and washing with petroleum ether/ethyl acetate (1:1) to isolate the product .
- Alternative methods involve triphenylphosphine-mediated ring-opening of alkenyldithiazoles, yielding stereochemically defined products confirmed via ¹H-NMR and crystallography .
Advanced: How can regioselectivity be controlled during the synthesis of derivatives of this compound?
Methodological Answer:
Regioselectivity in reactions like condensations or cycloadditions is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., –NO₂, –CO₂Et) on the oxindole ring stabilize intermediates, directing reactivity to specific positions .
- Catalytic systems : Base-mediated conditions (e.g., TosMic in DMF) favor nucleophilic attack at the endocyclic methylene of the oxindole moiety .
- Steric factors : Bulky substituents on the oxindole or acetonitrile group can block reactive sites, as shown in studies comparing yields of substituted vs. unsubstituted derivatives .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H-NMR : Resolves exocyclic methylene protons (δ ~5.12 ppm) and confirms stereochemistry via coupling constants .
- IR spectroscopy : Identifies nitrile (υ ~2205 cm⁻¹) and carbonyl (υ ~1703 cm⁻¹) groups .
- X-ray crystallography : Resolves E/Z isomerism and validates molecular geometry using software like SHELXL .
Advanced: How do computational methods enhance the structural analysis of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates optimized geometries and electronic properties (e.g., HOMO-LUMO gaps), aligning with crystallographic data to predict reactivity .
- Molecular docking : Models interactions with biological targets (e.g., enzymes), explaining observed bioactivity in pharmacological assays .
- Software tools : ORTEP-3 and WinGX visualize electron density maps and refine crystallographic parameters, critical for resolving disorder in the oxindole ring .
Basic: What are the key reactivity patterns of this compound?
Methodological Answer:
- Nucleophilic additions : The nitrile group reacts with amines or thiols to form thiazole or imine derivatives .
- Electrophilic substitutions : The oxindole moiety undergoes halogenation or sulfonation at the 5-position under acidic conditions .
- Cycloadditions : Reacts with dienophiles (e.g., maleimides) to form polycyclic structures via [4+2] mechanisms .
Advanced: How do stereochemical discrepancies in synthesis impact data interpretation?
Methodological Answer:
- E/Z isomerism : Misassignment of double-bond geometry (e.g., in 2-(2-oxoindolin-3-ylidene)acetonitrile derivatives) can lead to conflicting bioactivity results. Resolved via NOESY or X-ray .
- Crystallographic vs. spectroscopic data : Discrepancies in bond lengths (e.g., C–C = 0.003 Å variance in DFT vs. crystallography) require multi-method validation .
- Reaction monitoring : TLC and HPLC track intermediate stereochemistry, preventing misinterpretation of final product purity .
Basic: What biological activities are associated with this compound derivatives?
Methodological Answer:
- Enzyme inhibition : Derivatives inhibit kinases (e.g., CDK2) via competitive binding at the ATP pocket, validated by IC₅₀ assays .
- Anticancer activity : Induces apoptosis in HeLa cells by disrupting microtubule assembly, measured via flow cytometry .
- Mechanistic studies : Use radiolabeled analogs (e.g., ¹⁴C-acetonitrile) to track metabolic pathways in vitro .
Advanced: How can contradictory data in pharmacological studies be resolved?
Methodological Answer:
- Dose-response validation : Replicate assays across cell lines (e.g., MCF-7 vs. HepG2) to distinguish compound-specific vs. cell-type-specific effects .
- Metabolite profiling : LC-MS identifies degradation products (e.g., oxidized nitriles) that may confound activity results .
- Target engagement assays : SPR or ITC quantifies binding affinities, clarifying whether observed effects are direct or off-target .
Basic: What precautions are essential when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods due to acetonitrile’s volatility and potential cyanide release under heat .
- Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure .
- Waste disposal : Neutralize with NaHCO₃ before disposal to avoid environmental contamination .
Advanced: What strategies optimize the scale-up of this compound synthesis?
Methodological Answer:
- Continuous flow reactors : Improve yield consistency (>90%) by maintaining precise temperature (80°C) and residence time .
- Catalyst recycling : Recover iodine via sublimation or solvent extraction to reduce costs .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress, minimizing batch failures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
